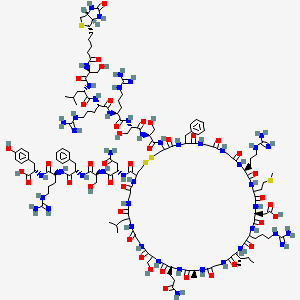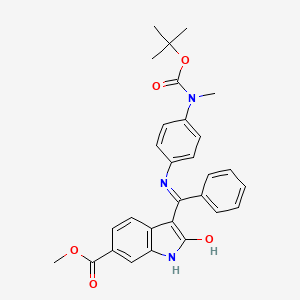
N-tert-Butyloxycarbonyl N-Methyl Nintedanib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyloxycarbonyl N-Methyl Nintedanib is a compound that combines the properties of Nintedanib, a tyrosine kinase inhibitor, with the protective N-tert-Butyloxycarbonyl (Boc) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyloxycarbonyl N-Methyl Nintedanib typically involves the protection of the amino group of Nintedanib with the Boc group. This can be achieved by reacting Nintedanib with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyloxycarbonyl N-Methyl Nintedanib undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents.
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include the deprotected Nintedanib and various substituted derivatives, depending on the reagents used in the substitution reactions.
Aplicaciones Científicas De Investigación
N-tert-Butyloxycarbonyl N-Methyl Nintedanib has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-tert-Butyloxycarbonyl N-Methyl Nintedanib involves the inhibition of multiple tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can reduce the proliferation of cancer cells and the progression of fibrotic diseases . The Boc group serves as a protective group that can be removed under specific conditions to activate the compound.
Comparación Con Compuestos Similares
Similar Compounds
Nintedanib: The parent compound without the Boc protection.
Other Boc-Protected Amines: Compounds like N-tert-Butoxycarbonyl N-Methyl Ethylenediamine.
Uniqueness
N-tert-Butyloxycarbonyl N-Methyl Nintedanib is unique due to its combination of the therapeutic properties of Nintedanib with the protective Boc group, which allows for controlled activation and targeted delivery in medicinal applications. This makes it a valuable compound in the development of new therapeutic agents.
Propiedades
Fórmula molecular |
C29H29N3O5 |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-[N-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C29H29N3O5/c1-29(2,3)37-28(35)32(4)21-14-12-20(13-15-21)30-25(18-9-7-6-8-10-18)24-22-16-11-19(27(34)36-5)17-23(22)31-26(24)33/h6-17,31,33H,1-5H3 |
Clave InChI |
ZAGXDWAKBCDNRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-4-methyl-1H-Imidazolium Inner Salt](/img/structure/B15292337.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15292338.png)
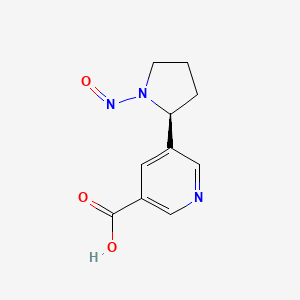
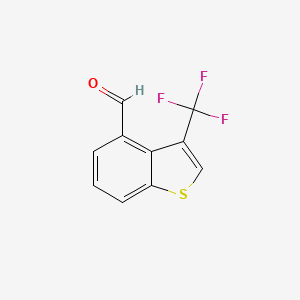
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
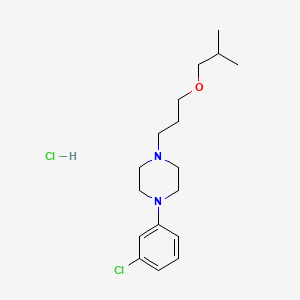
![1-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B15292368.png)
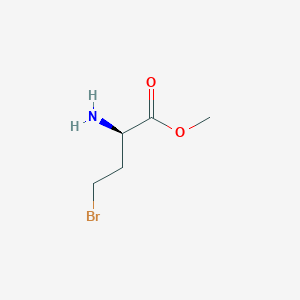


![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)
